lansimide 2
Beschreibung
Lansimide 2 is a natural cyclic amide isolated from the leaves of Clausena lansium (Lour.) Skeels, a plant in the Rutaceae family. Structurally, this compound is identified as 3,6-dihydroxy-1-methyl-4,5-diphenylpiperidin-2-one, featuring a piperidinone core with hydroxyl, methyl, and phenyl substituents . Its molecular formula is C₁₉H₁₉NO₃, with a molecular weight of 309.36 g/mol. The compound is reported to exhibit moderate solubility in organic solvents such as chloroform, acetone, methanol, and ethanol .
Research by Ji et al. (1992) first elucidated its structure using spectroscopic methods, highlighting its distinction from other Clausena amides due to its diphenyl substitution pattern . This compound is primarily investigated for its anti-inflammatory properties, though its mechanism of action remains understudied compared to related compounds like clausenamide .
Eigenschaften
CAS-Nummer |
119574-06-0 |
|---|---|
Molekularformel |
C8H15NO3 |
Synonyme |
lansimide 2 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Comparison
Key Structural Differences :
- This compound’s diphenyl substitution distinguishes it from monosubstituted analogues like lansimide A.
- Clausenamide and neoclausenamide feature fused bicyclic systems, unlike the monocyclic piperidinone core of this compound .
Table 2: Anti-Inflammatory Activity
Functional Insights :
- This compound shows intermediate potency compared to neoclausenamide but greater selectivity for NF-κB over COX-2 pathways.
- Clausenamide’s efficacy in vivo suggests better bioavailability in mammalian systems .
Analytical Methodologies
HPLC-based techniques (e.g., GlycoBase protocols) and spectroscopic methods (NMR, MS) are commonly used to characterize these compounds . This compound’s diphenyl groups enable distinct UV absorption profiles, facilitating its identification in complex mixtures .
Q & A
Q. What experimental methods are recommended for characterizing the molecular structure of Lansimide 2?
To determine this compound’s molecular structure, researchers should employ a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR to assign proton and carbon environments .
- X-ray Crystallography : Resolve the 3D crystal structure to confirm stereochemistry and bond configurations .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns via high-resolution MS (HRMS) . Example Workflow: Synthesize pure this compound, collect NMR and HRMS data, grow single crystals, and refine crystallographic data using software like SHELX.
Q. How can researchers ensure the purity of this compound during synthesis?
Purity validation requires multi-modal analytical approaches:
- Chromatography : Use HPLC or GC with standardized protocols to quantify impurities (retention time matching, spiking experiments) .
- Elemental Analysis : Confirm stoichiometric composition via combustion analysis .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvents . Key Consideration: Document all protocols in detail to ensure reproducibility, including solvent grades, instrumentation parameters, and calibration standards .
Q. What are the best practices for synthesizing this compound in academic laboratories?
Follow a stepwise optimization strategy:
- Literature Review : Identify reported synthetic routes (e.g., cycloaddition, catalytic coupling) and compare yields .
- Parameter Screening : Systematically vary temperature, catalyst loading, and reaction time using Design of Experiments (DOE) .
- Scale-Up Validation : Test small-scale optimized conditions in larger batches to assess scalability . Table 1: Example synthesis parameters and outcomes:
| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pd/C | 80 | 72 | 98.5 |
| NiCl₂ | 100 | 65 | 97.8 |
Advanced Research Questions
Q. How should contradictory bioactivity data for this compound across studies be reconciled?
Address discrepancies through systematic comparative analysis:
- Variable Isolation : Compare studies for differences in sample purity, assay protocols (e.g., cell lines, dosage), and measurement techniques .
- Meta-Analysis : Use statistical tools to aggregate data, identify outliers, and assess confounding factors (e.g., solvent effects) .
- Controlled Replication : Reproduce conflicting experiments under standardized conditions to isolate causative variables . Methodological Tip: Apply contradiction analysis frameworks (e.g., identifying principal vs. secondary contradictions in experimental variables) .
Q. What strategies optimize this compound’s yield in multi-step syntheses?
Advanced optimization involves iterative refinement:
- Reaction Engineering : Use flow chemistry to enhance heat/mass transfer in exothermic steps .
- In Situ Monitoring : Deploy real-time techniques (e.g., FTIR, Raman spectroscopy) to track intermediate formation .
- Byproduct Recycling : Design catalytic systems to recover and reuse side products (e.g., via tandem reactions) . Case Study: A 2024 study improved yield from 58% to 84% by integrating microwave-assisted synthesis and immobilized enzymes .
Q. How can mechanistic studies on this compound’s reactivity be rigorously designed?
Mechanistic investigations require multi-disciplinary approaches:
- Computational Modeling : Perform DFT calculations to predict reaction pathways and transition states .
- Isotopic Labeling : Use ²H or ¹³C isotopes to trace bond-breaking/formation kinetics .
- Kinetic Profiling : Conduct time-resolved experiments under varying conditions (pH, solvent polarity) . Validation: Cross-validate computational predictions with experimental data (e.g., kinetic isotope effects) .
Data Analysis and Interpretation
Q. How should researchers handle outliers in this compound’s spectroscopic datasets?
Outlier management requires a tiered approach:
- Technical Repeats : Exclude outliers caused by instrumental artifacts (e.g., baseline drift) after repeat measurements .
- Statistical Tests : Apply Grubbs’ test or Dixon’s Q-test to identify significant deviations .
- Contextual Analysis : Retain outliers if they reveal novel phenomena (e.g., polymorphic transitions) . Documentation: Clearly annotate outliers in supplementary materials with justification for inclusion/exclusion .
Q. What frameworks guide the integration of this compound’s data across interdisciplinary studies?
Use unified data standards:
- Metadata Tagging : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .
- Cross-Validation : Compare results with orthogonal techniques (e.g., XRD vs. NMR for crystal structure) .
- Collaborative Platforms : Share raw data via repositories like Zenodo or ChemRxiv with detailed README files .
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